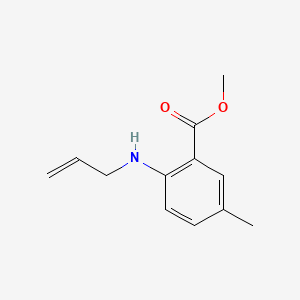
Ethyl Arachidonate-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of Ethyl Arachidonate-d5 is represented by the formula C22 D5 H31 O2 . The compound has a molecular weight of 337.55 .Physical And Chemical Properties Analysis
Ethyl Arachidonate-d5 has a molecular formula of C22 D5 H31 O2 and a molecular weight of 337.55 . More specific physical and chemical properties are not available from the search results.Aplicaciones Científicas De Investigación
Influence on Prostaglandin Biosynthesis
Ethyl arachidonate has been studied for its effects on prostaglandin biosynthesis. Administration of Ethyl arachidonate resulted in significant increases in the relative and absolute amount of arachidonate in plasma triglycerides, phospholipids, and cholesteryl esters, indicating its augmentation in the biosynthesis and function of prostaglandins in humans (Seyberth et al., 1975).
Role in Eicosanoid and Leukotriene Production
The compound's involvement extends to the production of eicosanoids and leukotrienes, which play a critical role in inflammatory responses. A study outlined how arachidonic acid, a related compound, is a precursor to these signaling molecules, emphasizing the potential regulatory roles of Ethyl Arachidonate-d5 in these pathways (Samuelsson, 1983).
Impact on Cellular Functions
Research into the metabolism of arachidonic acid byproducts, such as 5-oxo-eicosatetraenoic acid (5-oxo-ETE), highlights significant cellular functions, including acting as a potent chemoattractant for neutrophils and eosinophils. These findings suggest Ethyl Arachidonate-d5's potential role in influencing the production of metabolites that mediate cellular and physiological responses (Powell & Rokach, 2005).
Experimental Applications in Disease Models
Ethyl Arachidonate-d5's derivatives have been applied in experimental models to study chronic conditions such as osteomyelitis, showcasing its utility in research focused on understanding disease mechanisms and developing therapeutic interventions (Rissing et al., 1985).
Contribution to Bioactive Lipid Research
The exploration of ω-3 Polyunsaturated Fatty Acids (PUFAs)-derived bioactive lipids and their effects on metabolic disorders provides insight into the complex interplay between dietary fats, their metabolic derivatives, and disease processes. The conversion of Ethyl Arachidonate-d5 into metabolites could be significant in the context of inflammation, cancer, and metabolic syndromes (Duan et al., 2021).
Mecanismo De Acción
Arachidonic Acid, a related compound, plays an essential role in physiological homeostases, such as repair and growth of cells . It is formed by the synthesis from dietary linoleic acid and is a precursor in the biosynthesis of prostaglandins, thromboxanes, and leukotrienes . The fatty acid may increase glutamate release from hippocampal nerve terminals, block glutamate uptake, or potentiate NMDA receptor current .
Safety and Hazards
The safety data sheet for Ethyl Arachidonate-d5 suggests that if inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water, do not induce vomiting, and seek immediate medical attention .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Ethyl Arachidonate-d5 can be achieved through the esterification reaction of Arachidonic Acid-d5 with ethanol in the presence of a catalyst.", "Starting Materials": ["Arachidonic Acid-d5", "Ethanol", "Catalyst (e.g. sulfuric acid)"], "Reaction": [ "1. Dissolve Arachidonic Acid-d5 in ethanol.", "2. Add a small amount of catalyst (e.g. sulfuric acid) to the mixture.", "3. Heat the mixture under reflux for several hours.", "4. Allow the mixture to cool and then extract the product with a suitable solvent (e.g. diethyl ether).", "5. Dry the organic layer over anhydrous sodium sulfate.", "6. Concentrate the product under reduced pressure to obtain Ethyl Arachidonate-d5 as a colorless oil.", "7. Purify the product by column chromatography if necessary." ] } | |
Número CAS |
1331642-74-0 |
Nombre del producto |
Ethyl Arachidonate-d5 |
Fórmula molecular |
C22H36O2 |
Peso molecular |
337.559 |
Nombre IUPAC |
1,1,2,2,2-pentadeuterioethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C22H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12,14-15,17-18H,3-7,10,13,16,19-21H2,1-2H3/b9-8-,12-11-,15-14-,18-17-/i2D3,4D2 |
Clave InChI |
SNXPWYFWAZVIAU-DJRYQXLJSA-N |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC |
Sinónimos |
(5Z,8Z,11Z,14Z)-5,8,11,14-Eicosatetraenoic Acid Ethyl Ester-d5; (all-Z)-5,8,11,14-Eicosatetraenoic Acid Ethyl Ester-d5; Arachidonic Acid Ethyl Ester-d5; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-1-[(2S,3R)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B589937.png)
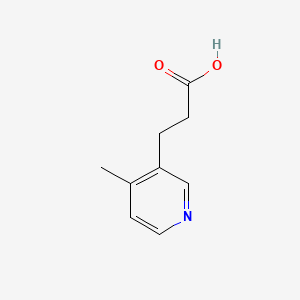

![N-(4-{4-Cyano-2-[(furan-2-yl)methylidene]-5-oxo-2,5-dihydrofuran-3-yl}phenyl)butane-1-sulfonamide](/img/structure/B589941.png)

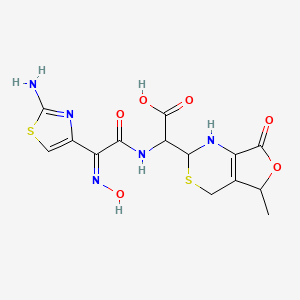
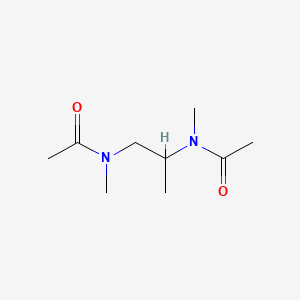

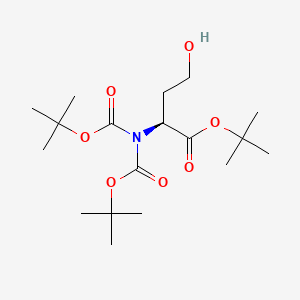
![3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carbaldehyde](/img/structure/B589956.png)
